Adipic acid; heptanoic acid; pentek

描述

Adipic acid; heptanoic acid; pentek is a complex compound that combines the properties of three distinct chemical entities. Each component contributes unique characteristics, making the compound versatile for various applications. The compound is known for its stability and reactivity, which are essential for its use in industrial and scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the reaction of formaldehyde with acetaldehyde in the presence of a base catalyst. . Heptanoic acid and hexanedioic acid are then esterified with pentaerythritol to form the final compound. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the pH within a controlled range .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to isolate and purify the final product .

化学反应分析

Types of Reactions

Adipic acid; heptanoic acid; pentek undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various esters, alcohols, and acids. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .

科学研究应用

Adipic acid; heptanoic acid; pentek has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.

Medicine: Utilized in the formulation of pharmaceuticals and as a precursor for drug synthesis.

Industry: Applied in the production of flame retardants, plasticizers, and lubricants.

作用机制

The mechanism of action of Adipic acid; heptanoic acid; pentek involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ester groups can undergo hydrolysis, releasing the parent acids and alcohols, which can then participate in further chemical reactions .

相似化合物的比较

Similar Compounds

- 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;undecanoic acid

- 2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;heptanoic acid

- 2,2-Bis(hydroxymethyl)propane-1,3-diol;butyric acid;heptanoic acid

Uniqueness

What sets Adipic acid; heptanoic acid; pentek apart from similar compounds is its unique combination of properties from its constituent acids and diol. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in various fields .

生物活性

Adipic acid, heptanoic acid, and pentek are organic compounds with significant industrial and biological relevance. This article explores their biological activities, focusing on their roles in various biochemical processes and potential applications in medicine and biotechnology.

Adipic Acid

Chemical Structure and Properties

Adipic acid, or hexanedioic acid, has the formula and is a dicarboxylic acid. It is primarily produced through the oxidation of cyclohexanol and cyclohexanone. Its pKa values are 4.41 and 5.41, indicating its acidic nature, which is crucial for its reactivity in biological systems .

Biological Activity

- Metabolic Pathways : Adipic acid is involved in several metabolic pathways. It can be synthesized biologically from lignin-derived compounds through microbial processes, utilizing enzymes like catechol 1,2-dioxygenase (CatA) and muconic acid reductase (MAR). This pathway has been optimized in Escherichia coli, achieving significant yields of adipic acid from renewable resources .

- Pharmaceutical Applications : In medicine, adipic acid has been incorporated into controlled-release formulations for drugs. Its ability to modulate pH in polymeric matrices allows for tailored drug release profiles, enhancing therapeutic efficacy .

- Toxicological Profile : Studies indicate that adipic acid is generally recognized as safe (GRAS) when used in food applications; however, excessive exposure may lead to metabolic disturbances .

Heptanoic Acid

Chemical Structure and Properties

Heptanoic acid, also known as enanthic acid, has the formula . It is a medium-chain fatty acid with various applications in food and cosmetic industries.

Biological Activity

- Antimicrobial Effects : Heptanoic acid exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, making it a candidate for use in food preservation and as a potential therapeutic agent .

- Role in Metabolism : As a fatty acid, heptanoic acid plays a role in energy metabolism. It can be oxidized to provide energy or serve as a substrate for the synthesis of complex lipids .

- Potential Health Benefits : Research suggests that medium-chain fatty acids like heptanoic acid may have health benefits, including weight management and improved metabolic health due to their rapid absorption and metabolism compared to long-chain fatty acids .

Pentek

Chemical Structure and Properties

Pentek (or pentanoic acid) has the formula . It is another medium-chain fatty acid that shares some properties with heptanoic acid.

Biological Activity

- Metabolic Functions : Pentanoic acid is involved in lipid metabolism and can influence energy homeostasis within cells. Its derivatives are studied for potential applications in metabolic disorders .

- Neuroprotective Effects : Preliminary studies suggest pentanoic acid may have neuroprotective effects, potentially benefiting conditions like epilepsy by modulating neurotransmitter release .

- Industrial Applications : Beyond biological activity, pentanoic acid is utilized in the synthesis of various esters used in flavoring agents and fragrances due to its pleasant odor profile .

Comparative Table of Biological Activities

| Compound | Chemical Formula | Key Biological Activities | Applications |

|---|---|---|---|

| Adipic Acid | C₆H₁₀O₄ | Metabolic pathways; controlled drug release | Pharmaceuticals; nylon production |

| Heptanoic Acid | C₇H₁₄O₂ | Antimicrobial effects; energy metabolism | Food preservation; cosmetics |

| Pentek | C₅H₁₀O₂ | Lipid metabolism; neuroprotective effects | Flavoring agents; potential therapeutics |

Case Studies

- Microbial Production of Adipic Acid : A study demonstrated the conversion of lignin-derived catechol to adipic acid using engineered E. coli, achieving a yield of 80.6 µg/L/hr through optimized enzyme expression .

- Antimicrobial Activity of Heptanoic Acid : Research highlighted the effectiveness of heptanoic acid against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food products .

- Neuroprotective Properties of Pentek : Investigations into pentanoic acid's effects on neuronal cells indicated its potential to reduce excitotoxicity associated with neurological disorders like epilepsy .

属性

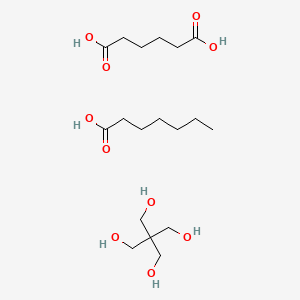

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;hexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2.C6H10O4.C5H12O4/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKCKSWIXCXPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68937-27-9 | |

| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68937-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。